N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
This compound features a central 1H-imidazole-4-carboxamide scaffold substituted with a 4-chlorobenzyl group at the 1-position and a benzyl moiety at the 4-position, further modified by a 3-(4-methoxyphenyl)propanamido linker. The 4-chlorobenzyl group enhances lipophilicity, while the 4-methoxyphenyl moiety may improve solubility and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3/c1-36-25-13-6-20(7-14-25)8-15-27(34)32-24-11-4-22(5-12-24)17-33-18-26(31-19-33)28(35)30-16-21-2-9-23(29)10-3-21/h2-7,9-14,18-19H,8,15-17H2,1H3,(H,30,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROVCJJENFHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common steps include:
Formation of the imidazole core: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the benzyl groups: Benzylation reactions are used to attach the benzyl groups to the imidazole core.
Amidation: The propanamido group is introduced through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
- Imidazole vs. Pyrazole (PCW-1001, ):
The pyrazole derivative PCW-1001 (Compound 6b) shares a chlorobenzyl substituent but differs in its heterocyclic core. Pyrazole rings exhibit distinct electronic properties compared to imidazole, with reduced hydrogen-bonding capacity due to fewer nitrogen lone pairs. This may result in weaker interactions with polar binding pockets but improved metabolic stability . - Imidazole vs. Quinazoline ():
Quinazoline derivatives (e.g., 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide) feature a fused bicyclic system, offering planar rigidity that enhances stacking interactions with aromatic residues in targets like EGFR kinases. However, imidazole-based compounds like the query molecule may provide greater conformational flexibility for adapting to diverse binding sites .
Substituent Effects
- Chlorobenzyl vs. Fluorobenzyl ():
Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and increase metabolic stability. However, the chloro group’s higher lipophilicity could enhance membrane permeability, favoring tissue penetration in the query compound . - Methoxyphenyl vs. In contrast, the trifluoromethyl group in PCW-1001 is electron-withdrawing, which may enhance binding to electrophilic regions of targets but reduce solubility .
Functional Group Contributions
- Propanamido Linker vs. Sulfonamide (): The propanamido group in the query compound provides a flexible three-carbon spacer, enabling optimal positioning of the 4-methoxyphenyl moiety.
- Imidazole-4-carboxamide vs. Thiazole (): Thiazole-based compounds (e.g., 1228281-22-8) feature a sulfur atom in the heterocycle, altering electronic properties and redox stability. Imidazole’s dual nitrogen atoms may facilitate coordination with metal ions in enzymatic active sites, a property less common in thiazoles .
Biological Activity
N-(4-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole core, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 413.9 g/mol. The compound's structure includes a chlorobenzyl group, a methoxyphenyl moiety, and an imidazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing imidazole derivatives exhibit significant anticancer activities. A study demonstrated that related imidazole compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methoxyphenyl group in this compound may enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells.
Antimicrobial Activity
Imidazole derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains. The chlorobenzyl group is hypothesized to play a role in enhancing the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Imidazole derivatives are known to interact with various enzymes, including those involved in cancer metabolism and bacterial resistance mechanisms. Research into similar compounds has shown promise in inhibiting key enzymes, which could be explored further for this specific compound.
Case Study 1: Antitumor Activity
In a controlled study, an imidazole derivative similar to our compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µM, suggesting significant antitumor potential.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
